molecular formula C18H26N2O2 B598748 Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1202179-27-8

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B598748
CAS No.: 1202179-27-8
M. Wt: 302.418
InChI Key: LTEIPQQLKQFDOW-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 1202179-27-8) is a spirocyclic compound featuring a bicyclic framework with a benzyl substituent at position 2 and a tert-butyl carboxylate group at position 6. Its molecular formula is C₁₈H₂₆N₂O₂, with a molecular weight of 302.41 g/mol . The compound is primarily used in laboratory research as a synthetic intermediate, particularly in pharmaceutical and organic chemistry applications. Key physicochemical properties include:

  • Storage: Sealed in dry conditions at 2–8°C.
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes eye irritation) .

Properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEIPQQLKQFDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676487
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202179-27-8
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Design and Core Intermediate Preparation

The synthesis begins with the construction of the 2,6-diazaspiro[3.4]octane scaffold. This bicyclic structure is typically formed via a cyclization reaction between a γ-lactam derivative and a bifunctional alkylating agent. For example, reacting a pyrrolidine-2-one derivative with 1,3-dibromopropane under basic conditions yields the spirocyclic amine intermediate . Subsequent protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) produces tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate .

Key Reaction Parameters for Cyclization :

ParameterOptimal ConditionPurpose
SolventDichloromethane (DCM)Facilitates nucleophilic substitution
BasePotassium carbonateDeprotonates amine for alkylation
Temperature0°C to room temperatureControls reaction exothermicity
Reaction Time12–24 hoursEnsures complete cyclization

The introduction of the benzyl group to the Boc-protected spirocyclic amine is achieved via an alkylation reaction. Benzyl bromide serves as the alkylating agent, reacting with the secondary amine in the presence of a non-nucleophilic base such as sodium hydride (NaH). This step is conducted in anhydrous DCM or THF under nitrogen atmosphere to prevent hydrolysis .

Optimized Benzylation Conditions :

ComponentQuantity (Equiv.)Role
Boc-protected amine1.0Substrate
Benzyl bromide1.2Electrophilic alkylating agent
Sodium hydride1.5Base (activates amine nucleophile)
SolventTHF (anhydrous)Polar aprotic medium
Temperature0°C → refluxGradual heating minimizes side reactions

Post-reaction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate this compound in >75% yield .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency and safety. A two-step protocol integrating cyclization and benzylation in a single flow system reduces intermediate isolation steps. Key industrial parameters include:

  • Catalyst Optimization : Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates alkylation kinetics.

  • Solvent Recycling : THF recovery systems minimize waste and cost.

  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality .

Analytical Validation and Quality Control

Critical quality attributes (CQAs) are verified using:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.44 (s, Boc CH₃), δ 3.65 (m, spirocyclic CH₂), and δ 7.30 (m, benzyl aromatic protons) .

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₈H₂₆N₂O₂: 302.41; found: 302.42 .

  • Chiral HPLC : Confirms enantiomeric purity (>99% ee) when using chiral auxiliaries during cyclization .

Comparative Analysis of Alternative Routes

Alternative synthetic strategies have been explored but show limitations:

MethodAdvantagesDisadvantages
Reductive AminationAvoids alkylation stepLower yields (50–60%)
Microwave-AssistedFaster reaction times (2–4 hours)Scalability challenges
Enzymatic CatalysisEco-friendlyLimited substrate compatibility

The classical alkylation route remains preferred for its balance of yield, scalability, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of ketohexokinase (KHK), it binds to the active site of the enzyme, preventing the phosphorylation of fructose, which is a key step in fructose metabolism. Similarly, as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, it interferes with the enzyme’s role in NAD+ biosynthesis, which is crucial for cellular metabolism and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The spiro[3.4]octane scaffold is versatile, with modifications at positions 2, 5, 6, or 7 significantly altering properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences Applications/Notes
Target Compound (1202179-27-8) C₁₈H₂₆N₂O₂ 302.41 2-benzyl, 6-tert-butyl carboxylate Baseline structure Laboratory intermediate; used in cross-coupling reactions
tert-Butyl (R,E)-7-benzylidene-5-(4-fluorophenyl)-8-oxo-6-azaspiro[3.4]octane-6-carboxylate Not provided ~400 (estimated) 7-benzylidene, 5-(4-fluorophenyl), 8-oxo Fluorine enhances metabolic stability; keto group introduces polarity Potential pharmacological activity due to fluorinated aryl group
tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (2649081-26-3) C₁₃H₂₀N₂O₃ 252.31 5-oxa, 7-cyclopropyl Oxygen atom increases polarity; cyclopropyl adds steric hindrance Synthetic building block for constrained peptides
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (1638759-78-0) C₁₂H₁₉F₂NO₂ 247.28 6,6-difluoro Fluorine atoms improve lipophilicity and bioavailability Candidate for CNS-targeting drug discovery
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (1523618-25-8) C₂₄H₄₂N₄O₈ 514.61 Hemioxalate salt Enhanced solubility due to salt formation Protein degradation research (e.g., PROTACs)
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (300360-13-8) Not provided ~400 (estimated) 8-hydroxymethyl, dual carboxylates Additional hydroxyl group for derivatization Multifunctional intermediate in medicinal chemistry

Commercial Availability and Pricing

  • Target Compound : Priced at €49.00/100 mg (CymitQuimica) but often out of stock due to high demand .

Key Research Findings

Positional Isomerism : The 2-benzyl vs. 6-benzyl substitution (e.g., CAS 1352926-14-7) affects steric accessibility, influencing reactivity in ring-opening reactions .

Fluorine Substitution : Difluoro analogs (e.g., 1638759-78-0) exhibit enhanced blood-brain barrier penetration in preclinical studies .

Salt Forms : Hemioxalate salts (1523618-25-8) demonstrate improved aqueous solubility (>10 mg/mL) compared to free bases .

Biological Activity

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS No. 1202179-27-8) is a compound of interest due to its unique structural properties and potential biological activities. The diazaspiro framework is known for its diverse pharmacological profiles, making it a valuable scaffold in medicinal chemistry.

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.41 g/mol
  • Synonyms : Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester, among others.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent in pain management and other conditions.

Analgesic Activity

Research indicates that compounds within the diazaspiro family exhibit analgesic properties. For instance, derivatives of diazaspiro compounds have been shown to act as dual m-opioid receptor agonists and sigma receptor antagonists, which can be beneficial in treating pain without the side effects commonly associated with traditional opioids .

Antimicrobial Properties

Recent studies have highlighted the potential of diazaspiro compounds as antimicrobial agents. The incorporation of the diazaspiro structure into various chemical frameworks has resulted in compounds with significant activity against a range of pathogens, including those resistant to conventional antibiotics .

Anticancer Potential

The spiro compound has also been investigated for its anticancer properties. It has been reported that certain derivatives can inhibit specific protein interactions crucial for cancer cell proliferation, such as the menin-MLL1 interaction, which is implicated in certain leukemia types .

Study 1: Pain Management

A study published in Molecules examined a series of diazaspiro compounds that included this compound. The results demonstrated that these compounds could effectively reduce pain responses in animal models, suggesting a mechanism involving modulation of opioid receptors .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related diazaspiro compounds against Gram-positive and Gram-negative bacteria. The study found that modifications to the diazaspiro scaffold enhanced its antibacterial properties significantly, indicating a promising avenue for developing new antibiotics based on this structure .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnalgesicDual m-opioid receptor agonist; effective in pain models
AntimicrobialActive against various bacterial strains
AnticancerInhibits menin-MLL1 interaction; potential for leukemia treatment

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if aerosolization is possible .
  • Engineering Controls : Work in a fume hood with adequate ventilation to minimize inhalation exposure (H335 hazard) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area .

Q. How can researchers determine the physical and chemical properties of this compound when data are unavailable?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary tube methods.
  • Solubility : Perform incremental solvent titrations (e.g., DMSO, ethanol) with HPLC monitoring .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions .

Q. What first-aid measures are critical for accidental exposure?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
  • Eye Exposure : Rinse with water for ≥15 minutes; seek ophthalmological evaluation .

Advanced Research Questions

Q. How can the stereochemical challenges in synthesizing spirocyclic diazaspiro systems be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butyl sulfinyl groups to induce asymmetry during ring-closing reactions .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective C–N bond formation .
  • Analytical Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What strategies optimize the compound’s stability under reactive conditions (e.g., acidic/basic environments)?

  • Methodological Answer :

  • Protective Group Chemistry : Replace the tert-butyl carbamate (Boc) group with acid-labile alternatives (e.g., Fmoc) if decomposition occurs .
  • pH Monitoring : Use buffered reaction media to maintain neutral conditions and prevent Boc cleavage .
  • Decomposition Pathways : Analyze thermal degradation products via GC-MS to identify vulnerable functional groups .

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound across a broad concentration range (nM to mM) to identify off-target effects .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., NAMPT or KHK) .
  • Control Experiments : Include structurally analogous spirocyclic compounds to isolate the role of the benzyl substituent .

Q. What methodologies assess the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Computational Models : Predict biodegradability and bioaccumulation using EPI Suite or TEST software .
  • Microtox Assays : Test acute toxicity in Vibrio fischeri to estimate EC50 values .
  • Soil Mobility Studies : Perform column chromatography with soil samples to measure adsorption coefficients (Kd) .

Experimental Design and Data Analysis

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate spirocyclic products from linear byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Q. How can researchers validate the compound’s role as a kinase inhibitor in cellular assays?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases using ATP-Glo luminescent assays .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate bioactivity with permeability .
  • Gene Knockdown : Use siRNA targeting the putative kinase to confirm on-target effects in cell viability assays .

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